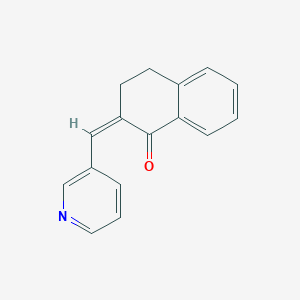![molecular formula C20H20N4OS2 B292815 1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B292815.png)
1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone is a chemical compound that has been the focus of scientific research in recent years. This compound has shown potential in various fields, including medicinal chemistry, pharmacology, and biochemistry. In
Wirkmechanismus
The mechanism of action of 1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone is not fully understood. However, it has been shown to interact with various biomolecules, including enzymes and proteins, and to modulate their activity. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria, and can also modulate the activity of various enzymes. In vivo studies have shown that this compound can reduce inflammation and oxidative stress, and may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone in lab experiments include its potential as a drug delivery agent and its ability to modulate the activity of various biomolecules. However, the limitations of using this compound include its relatively low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone. These include further studies on its mechanism of action, its potential as a drug delivery agent, and its therapeutic potential in various diseases. Additionally, future research could focus on improving the solubility and bioavailability of this compound, as well as exploring its potential as a tool for studying the interactions between biomolecules.
Synthesemethoden
The synthesis of 1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone involves the reaction of 4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazole-3-thiol with chloroacetyl chloride in the presence of triethylamine. The reaction takes place in dichloromethane at room temperature, and the product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
1-{[4-ethyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone has been studied for its potential use in various fields of science. In medicinal chemistry, this compound has shown promising results in the treatment of various diseases, including cancer, bacterial and viral infections, and neurological disorders. In pharmacology, this compound has been studied for its potential as a drug delivery agent and as a tool for studying the mechanism of action of various drugs. In biochemistry, this compound has been studied for its interactions with various biomolecules, including enzymes, proteins, and nucleic acids.
Eigenschaften
Molekularformel |
C20H20N4OS2 |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
1-[[4-ethyl-5-(phenothiazin-10-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]propan-2-one |
InChI |
InChI=1S/C20H20N4OS2/c1-3-23-19(21-22-20(23)26-13-14(2)25)12-24-15-8-4-6-10-17(15)27-18-11-7-5-9-16(18)24/h4-11H,3,12-13H2,1-2H3 |
InChI-Schlüssel |
MXFARUWETBHWMQ-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC(=O)C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Kanonische SMILES |
CCN1C(=NN=C1SCC(=O)C)CN2C3=CC=CC=C3SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]hydrazone](/img/structure/B292733.png)
![5-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B292734.png)
![9-(2-furyl)-7-(4-methylphenyl)-4-oxopyrido[3',2':4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide](/img/structure/B292736.png)
![9-(2-furyl)-4-oxo-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidin-3(4H)-ylformamide](/img/structure/B292738.png)
![11-phenyl-13-thiophen-2-yl-5-[(E)-thiophen-2-ylmethylideneamino]-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B292740.png)

![4,5-dihydroindolo[3,2-c]pyrrolo[3,2,1-ij]quinolin-7(12H)-one](/img/structure/B292742.png)
![6-methyl-4-phenyl-12-thiophen-2-yl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one](/img/structure/B292744.png)
![12-(4-chlorophenyl)-6-methyl-4-phenyl-2,4,5,11,13-pentazatricyclo[7.4.0.03,7]trideca-1(13),2,6,8-tetraen-10-one](/img/structure/B292745.png)
![6-amino-5-[(6-amino-2-methylsulfanyl-4-oxo-1H-pyrimidin-5-yl)-(4-hydroxy-3-methoxyphenyl)methyl]-2-methylsulfanyl-1H-pyrimidin-4-one](/img/structure/B292746.png)
![2-ethoxy-4-phenyl-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B292749.png)
![1-{2-oxo-2-[3-(2-thienyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazol-2-yl]ethyl}piperidinium](/img/structure/B292750.png)
![3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-phenyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B292751.png)
![7-Ethoxy-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B292754.png)